Product packaging for 4-Iodonicotinic acid(Cat. No.:CAS No. 15366-63-9)

4-Iodonicotinic acid

Cat. No.: B099205
CAS No.: 15366-63-9
M. Wt: 249.01 g/mol
InChI Key: XAPIMMBHYWWKAE-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Carboxylic Acids

Pyridine carboxylic acids, including nicotinic acid (pyridine-3-carboxylic acid) and its isomers, are fundamental scaffolds in numerous biologically active compounds and functional materials. jk-sci.comchempanda.com The introduction of a halogen atom onto the pyridine ring dramatically alters the electronic properties and reactivity of the parent molecule. sci-hub.se Halogenated pyridine carboxylic acids are a class of compounds that have garnered significant attention due to their utility as versatile intermediates in organic synthesis. uark.edu

The nature of the halogen substituent (fluoro, chloro, bromo, or iodo) and its position on the pyridine ring dictates the specific reactivity of the molecule. Generally, the electron-withdrawing nature of halogens can influence the acidity of the carboxylic group and the susceptibility of the pyridine ring to nucleophilic substitution. Among the halogens, iodine stands out due to the unique characteristics of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making the iodo-substituent an excellent leaving group in various chemical transformations.

Academic Significance of Iodine Substitution at the 4-Position of Nicotinic Acid Scaffolds

The substitution of an iodine atom at the 4-position of the nicotinic acid scaffold is of particular academic and practical significance, primarily due to its role in modern synthetic methodologies. The reactivity of the C4-iodo group makes 4-iodonicotinic acid and its derivatives highly sought-after precursors in the construction of polysubstituted pyridine cores.

Detailed research findings have highlighted the utility of iodo-substituted nicotinic acids in palladium-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond at the 4-position allows for selective functionalization, enabling the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups. nih.gov This strategic placement of iodine facilitates the synthesis of complex molecules that would be challenging to prepare through other synthetic routes.

For instance, research has demonstrated the use of iodo-nicotinic acid derivatives in the synthesis of novel compounds with potential therapeutic applications. Substituted nicotinic acids are key components in the development of various pharmaceuticals, and the ability to selectively modify the 4-position is crucial for structure-activity relationship (SAR) studies. For example, the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-one has been achieved using 2-trifluoromethyl-4-iodo-nicotinic acid as a key starting material. acs.org Furthermore, the unique electronic and steric properties imparted by the iodine atom can influence the biological activity of the final molecule.

The table below summarizes some of the key properties and applications of this compound and its closely related derivatives, illustrating the compound's role in advancing chemical synthesis.

Property/ApplicationDescription
Chemical Formula C₆H₄INO₂
Molecular Weight 249.01 g/mol
Key Reactive Site C4-Iodo group
Primary Application Intermediate in organic synthesis
Key Reactions Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck)

The strategic importance of this compound is thus firmly rooted in its capacity to serve as a versatile and reactive building block. Its continued use in academic and industrial research underscores the significance of halogenation, and specifically iodination, in the design and synthesis of novel functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4INO2 B099205 4-Iodonicotinic acid CAS No. 15366-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPIMMBHYWWKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355936
Record name 4-iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15366-63-9
Record name 4-iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Iodonicotinic Acid and Its Key Derivatives

Strategies for Regioselective Iodination at the C4 Position

Regioselective iodination at the C4 position of nicotinic acid presents a synthetic challenge due to the electronic nature of the pyridine (B92270) ring. However, several methodologies have been developed to overcome this, primarily involving directed metalation or the use of pre-functionalized precursors.

C4-Lithiation and Subsequent Electrophilic Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic systems. wikipedia.orgorganic-chemistry.org This approach relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position, leading to a lithiated intermediate that can then react with an electrophile. wikipedia.orgorganic-chemistry.org

The carboxylate group of nicotinic acid can act as a directing group for metalation. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sterically hindered lithium amides such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) is crucial for this transformation. While LDA has been used for the lithiation of various heterocyclic systems, LTMP is sometimes more effective for the clean C4-lithiation of nicotinic acid (as its lithium salt). thieme-connect.degrowingscience.com

n-Butyllithium (n-BuLi) is another commonly employed organolithium reagent for deprotonation reactions. wikipedia.orgchemicalbook.com In some cases, n-BuLi can be used in combination with additives like potassium tert-butoxide or tertiary amines to enhance its basicity and selectivity. orgsyn.orgresearchgate.net The choice of the lithiating agent and reaction conditions, such as temperature and solvent, is critical to favor C4-deprotonation over other potential reaction pathways like nucleophilic addition to the pyridine ring. researchgate.netresearchgate.net For instance, reactions are often conducted at very low temperatures, such as -78 °C, to ensure the stability of the lithiated intermediate. wikipedia.orgnih.gov

Lithiating AgentKey FeaturesTypical Application
Lithium Diisopropylamide (LDA) Strong, non-nucleophilic amide base.Used for deprotonation of various acidic protons, including those on heterocyclic rings. growingscience.comnih.gov
n-Butyllithium (n-BuLi) A widely used organolithium reagent, acts as a strong base. wikipedia.orgchemicalbook.comOften used for the deprotonation of carbon acids and in directed metalation reactions. wikipedia.org
Lithium 2,2,6,6-tetramethylpiperidide (LTMP) A sterically hindered and highly effective non-nucleophilic base.Shown to be effective for the C4-lithiation of nicotinic acid. thieme-connect.de

Once the C4-lithiated species of nicotinic acid is generated in situ, it is quenched with a suitable electrophilic iodine source to introduce the iodine atom at the desired position. Molecular iodine (I₂) is a common and effective electrophile for this purpose. researchgate.netacsgcipr.org The reaction involves the attack of the nucleophilic C4-lithiated pyridine on the electrophilic iodine, resulting in the formation of the C-I bond and lithium iodide as a byproduct. nih.gov

Other sources of electrophilic iodine can also be employed, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), which can offer different reactivity profiles. acsgcipr.org The choice of the iodinating agent can be influenced by factors such as the reactivity of the lithiated intermediate and the desired reaction conditions.

Iodine ElectrophileDescription
**Molecular Iodine (I₂) **A common and readily available electrophilic iodine source. acsgcipr.org
Iodine Monochloride (ICl) A more reactive interhalogen compound used for iodination. acsgcipr.org
N-Iodosuccinimide (NIS) A solid, easy-to-handle source of electrophilic iodine. acsgcipr.org

Halogenation of Precursor Nicotinic Acid Derivatives

An alternative approach to direct C4-iodination involves starting with a nicotinic acid derivative that is already functionalized at the C4 position with a different halogen.

The Finkelstein reaction is a classic method for converting an alkyl or aryl chloride or bromide to the corresponding iodide using an excess of an alkali metal iodide, such as sodium iodide or potassium iodide, in a suitable solvent like acetone. acsgcipr.org While direct application to 4-chloronicotinic acid might require specific conditions due to the nature of the pyridine ring, this strategy is a viable pathway. The reaction is driven to completion by the precipitation of the less soluble sodium or potassium chloride in the solvent.

For the synthesis of 4-iodonicotinic acid, one could envision starting with 4-chloronicotinic acid, which can be prepared from 2-chloronicotinic acid through various synthetic routes. dcu.ie The subsequent halogen exchange reaction would then yield the desired this compound. The efficiency of this exchange can be influenced by factors such as the choice of iodide salt, solvent, and reaction temperature.

Synthesis of 4-Iodinated Nicotinic Acid Esters

The synthesis of esters of this compound, such as methyl 4-iodonicotinate or ethyl 4-iodonicotinate, can be achieved through two primary routes:

Esterification of this compound: The most direct method involves the esterification of pre-synthesized this compound. Standard acid-catalyzed esterification conditions, such as reacting the acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride, can be employed. cardiff.ac.uk

Iodination of a Nicotinic Acid Ester: Alternatively, one can start with an ester of nicotinic acid, such as methyl nicotinate (B505614) or ethyl nicotinate, and then perform the C4-iodination. This would follow the same principles as the iodination of the parent acid, typically via a directed metalation approach. The ester group can also act as a directing group for lithiation, although its directing ability might differ from that of the carboxylate. The resulting C4-lithiated ester intermediate is then quenched with an electrophilic iodine source to yield the 4-iodinated nicotinic acid ester.

Esterification of this compound

The conversion of carboxylic acids to their corresponding esters is a fundamental transformation in organic synthesis. For this compound, the most common method is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an alcohol, typically in excess, in the presence of a strong acid catalyst. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds in several reversible steps:

Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. byjus.com

Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. byjus.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule. byjus.com

Deprotonation : The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product. byjus.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂). prepchem.com When using sulfuric acid with methanol, for instance, a suspension of isonicotinic acid is refluxed for several hours. prepchem.com The reaction is an equilibrium, and to drive it towards the product, a large excess of the alcohol is often used as the solvent, and any water formed is removed. libretexts.orgmasterorganicchemistry.com

Table 1: General Conditions for Esterification of this compound

Starting Material Reagent Catalyst Conditions Product
This compound Methanol Conc. H₂SO₄ Reflux, 4-8 hours Methyl 4-Iodonicotinate
This compound Methanol SOCl₂ 0°C to 50°C, 12 hours Methyl 4-Iodonicotinate
This compound Ethanol Conc. H₂SO₄ Reflux, 6-8 hours Ethyl 4-Iodonicotinate

Synthesis via Functional Group Interconversion (e.g., from Methyl Nicotinate)

The introduction of an iodine atom at the 4-position of the pyridine ring can be effectively achieved through functional group interconversion starting from pre-functionalized pyridines. These methods are crucial when direct iodination is not feasible or yields undesirable isomers.

One powerful strategy is the "halogen dance" reaction. For example, 2-bromo-4-iodopyridine (B27774) can be synthesized from 2-bromopyridine. researchgate.net This reaction is typically initiated by a strong base like lithium diisopropylamide (LDA) at low temperatures, which facilitates the migration of the bromine atom and allows for subsequent iodination at the 4-position with an iodine source like molecular iodine (I₂). researchgate.net

Another key interconversion method is the Sandmeyer-type reaction, which involves the diazotization of an aminopyridine. The synthesis of 3,5-dibromo-4-iodopyridine (B1430625) from 3,5-dibromo-4-aminopyridine illustrates this process, where the amino group is converted into a diazonium salt and subsequently displaced by iodide. google.com

Halogen exchange, a Finkelstein-type reaction, is also employed. The synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) from pentachloropyridine (B147404) is achieved by heating with sodium iodide (NaI) in a solvent like DMF, where an iodide ion displaces a chloride ion at the 4-position. orgchemres.org

Table 2: Synthesis of 4-Iodopyridine (B57791) Derivatives via Functional Group Interconversion

Starting Material Key Reagents Reaction Type Product

Synthesis of Polyhalogenated this compound Derivatives (e.g., Fluoro-, Bromo-)

The synthesis of this compound derivatives bearing additional halogen atoms such as fluorine or bromine creates highly functionalized scaffolds for further chemical exploration.

Fluoro-Substituted Derivatives: 2-Fluoro-4-iodonicotinic acid is a known compound used in the synthesis of more complex molecules. beilstein-journals.org001chemical.com It can be prepared and subsequently used in amide coupling reactions or other transformations. For example, it can be converted to 2-hydroxy-4-iodonicotinic acid by heating in aqueous HCl. beilstein-journals.org The corresponding methyl ester, 2-fluoro-4-iodonicotinic acid methyl ester, is also a synthetically accessible intermediate. chemicalbook.com

Bromo-Substituted Derivatives: The synthesis of 2-bromo-5-iodonicotinic acid provides an example of building a polyhalogenated nicotinic acid. nih.gov This multi-step synthesis starts from 2,5-dibromo-3-picoline. The process involves a halogen-metal exchange using isopropylmagnesium chloride (i-PrMgCl), which selectively occurs at the 5-position, followed by trapping with iodine (I₂) to introduce the iodo group. The final step is the oxidation of the methyl group at the 3-position to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). nih.gov

Table 3: Synthesis of Polyhalogenated this compound Derivatives

Product Starting Material Key Reagents Key Steps
2-Hydroxy-4-iodonicotinic Acid 2-Fluoro-4-iodonicotinic acid 4 M HCl (aq) Hydrolysis beilstein-journals.org

Synthesis of Other Substituted this compound Derivatives (e.g., Trifluoromethyl, Methyl)

Introducing non-halogen substituents like trifluoromethyl (CF₃) and methyl (CH₃) groups onto the this compound framework generates molecules with distinct electronic and steric properties.

Trifluoromethyl-Substituted Derivatives: 2-Trifluoromethyl-4-iodo-nicotinic acid is a valuable building block in medicinal chemistry. nih.gov It serves as a precursor in palladium-catalyzed reactions for constructing complex heterocyclic systems like pyrido[4,3-d]pyrimidin-4(3H)-ones. nih.govgoogle.com The synthesis of such precursors allows for their use in advanced coupling chemistries.

Methyl-Substituted Derivatives: The synthesis of 4-methyl-5-iodonicotinic acid has been reported starting from 3-bromo-5-(4,4-dimethyl-1,3-oxazolin-2-yl)pyridine. nih.gov The synthetic route involves the introduction of a methyl group at the 4-position via treatment with lithium diisopropylamide (LDA) and methyl iodide (MeI). Subsequently, a halogen-metal exchange with isopropylmagnesium chloride followed by the addition of iodine introduces the iodo group at the 5-position. The final step involves the acidic hydrolysis of the oxazoline (B21484) protecting group to reveal the carboxylic acid. nih.gov

Table 4: Synthesis of Other Substituted this compound Derivatives

Product Starting Material Key Reagents Key Steps
Pyrido[4,3-d]pyrimidin-4(3H)-one derivative 2-Trifluoromethyl-4-iodo-nicotinic acid Amidine, Pd₂(dba)₃, Xantphos Pd-catalyzed amination, Cyclization nih.govgoogle.com

Chemical Reactivity and Transformation Pathways

Reactivity of the Aryl Iodide Moiety at the 4-Position

The carbon-iodine bond at the 4-position of the pyridine (B92270) ring is a key site for chemical modification. The electron-withdrawing nature of the pyridine ring and the carboxylic acid group influences the reactivity of this position, making it susceptible to various substitution and coupling reactions.

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of the electron-withdrawing nitrogen atom in the pyridine ring can facilitate such reactions, particularly under forcing conditions or with strong nucleophiles. The substitution reaction involves the replacement of the iodide ion by a nucleophile.

The general mechanism for nucleophilic aromatic substitution (SNAr) on an iodo-substituted pyridine ring involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the iodide leaving group. The rate of these reactions is dependent on the nature of the nucleophile, the solvent, and the presence of any activating groups on the pyridine ring.

The aryl iodide at the 4-position of 4-iodonicotinic acid is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orglibretexts.org In the case of this compound derivatives, the aryl iodide can be efficiently coupled with various boronic acids or their esters. acs.org

A typical catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

For instance, the tert-butyl ester of 6-chloro-4-iodonicotinic acid has been successfully used in a Suzuki coupling with a pinacol (B44631) boronate to form a versatile bipyridyl intermediate. acs.org This highlights the utility of this reaction in constructing complex molecular architectures.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reactant 1Reactant 2CatalystProduct Type
This compound derivativeArylboronic acidPd(0) complexBiaryl compound
This compound derivativeVinylboronic acidPd(0) complexStyrene derivative
This compound derivativeOrganostannanePd(0) complexCoupled product

The Stille coupling is another important palladium-catalyzed reaction that involves the coupling of an organotin compound (organostannane) with an organic halide. openochem.orgorganic-chemistry.orgthermofisher.com Similar to the Suzuki-Miyaura reaction, the aryl iodide of this compound can serve as the electrophilic partner. The mechanism also proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. openochem.org The Stille reaction is known for its tolerance of a wide variety of functional groups. thermofisher.com

Palladium-catalyzed cross-coupling reactions of this compound and its derivatives are instrumental in the synthesis of complex biaryl and heterobiaryl structures. acs.org These structural motifs are prevalent in many biologically active molecules and functional materials. The ability to introduce a wide range of substituents through the coupling partner (the organoboron or organotin reagent) allows for the systematic exploration of structure-activity relationships in medicinal chemistry and the fine-tuning of material properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling)

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of the pyridine ring offers another handle for chemical modification, primarily through reactions typical of carboxylic acids.

Esterification is a fundamental reaction of carboxylic acids, and this compound can be readily converted to its corresponding esters. mdpi.com This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com Common acid catalysts include sulfuric acid and hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

For example, methyl isonicotinate (B8489971) can be prepared by heating isonicotinic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂), which can then react with an alcohol to form the ester. mdpi.com

Transesterification is a process where an existing ester is transformed into another ester by reaction with an alcohol. This reaction can be catalyzed by either acids or bases. ijcce.ac.ir While less common for the initial modification of this compound itself, it is a relevant transformation for its ester derivatives.

Table 2: Common Esterification Methods for Nicotinic Acid Derivatives

MethodReagentsConditions
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Heating
Acyl Chloride FormationSOCl₂, then AlcoholRoom temperature or gentle heating

Amidation and Peptide Coupling Reactions

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. While direct amidation between a carboxylic acid and an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, various coupling reagents and methods have been developed to facilitate this transformation. In the context of this compound, its carboxylic acid moiety can be activated to react with primary and secondary amines to form the corresponding amides.

Common strategies for amide synthesis involve the conversion of the carboxylic acid into a more electrophilic species, such as an acyl chloride or a highly activated ester. For instance, the treatment of a carboxylic acid with thionyl chloride or oxalyl chloride can generate the corresponding acyl chloride, which readily reacts with amines. fishersci.co.uk Alternatively, a plethora of coupling reagents, many of which were developed for peptide synthesis, can be employed. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium and phosphonium (B103445) salt-based reagents like HATU and PyBOP. fishersci.co.ukorganic-chemistry.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or an active ester intermediate, which is then susceptible to nucleophilic attack by an amine. fishersci.co.uk

In the specialized field of peptide synthesis, the stepwise assembly of amino acids on a solid support (Solid Phase Peptide Synthesis, SPPS) is the predominant methodology. du.ac.inbachem.comuci.edu While there is a vast body of literature on various coupling reagents and strategies for SPPS, specific examples detailing the direct incorporation of this compound are not extensively documented in readily available literature. However, the principles of SPPS are applicable. This compound, with its Nα-amino group suitably protected if it were an amino acid, could be activated and coupled to a resin-bound peptide chain. The choice of coupling reagent and conditions would be crucial to ensure efficient coupling and to minimize potential side reactions, including racemization of the activated amino acid. du.ac.in The robust nature of the 4-iodopyridine (B57791) core makes it a potentially valuable building block for introducing a halogenated aromatic moiety into peptides, which can serve as a handle for further functionalization or to modulate biological activity.

Hydrolysis of Ester Derivatives

The hydrolysis of esters, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base. beilstein-journals.orgnih.govresearchgate.net This process is a fundamental reaction in organic chemistry and is relevant to the stability and metabolism of ester-containing compounds.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the hydrolysis of an ester is the reverse of Fischer esterification. nih.gov The reaction is an equilibrium process. For an ester of this compound, such as ethyl 4-iodonicotinate, the reaction would proceed by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of the alcohol, regenerates the carboxylic acid (this compound) and the corresponding alcohol. To drive the equilibrium towards the products, a large excess of water is typically used. beilstein-journals.org

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of esters under basic conditions is known as saponification and is an irreversible process. nih.govnih.gov This is generally the preferred method for ester hydrolysis from a preparative standpoint. rsc.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. rsc.org An acid workup is subsequently required to protonate the carboxylate and isolate the free carboxylic acid.

Redox Properties of this compound Derivatives

The redox behavior of this compound derivatives is influenced by the presence of the reducible pyridine ring and the carbon-iodine bond.

Electrochemical Reduction Characteristics

Cyclic voltammetry is a powerful technique to study the redox properties of molecules. The electrochemical reduction of pyridine and its derivatives has been the subject of numerous studies. For instance, the electrochemical reduction of nicotinic acid has been investigated, with oxidation and reduction peaks observed at -0.425 V and -0.525 V versus Ag/AgCl, respectively, on a grafted polymer electrode. nih.gov The reduction potential of pyridinium (B92312) itself has been shown to be surface-dependent, with a value of -0.58 V vs. SCE on a platinum electrode. rsc.org

In the case of this compound derivatives, the presence of the iodine atom is expected to significantly influence the reduction potential. Aryl halides are known to undergo electrochemical reduction, typically leading to the cleavage of the carbon-halogen bond. researchgate.netproquest.com The ease of reduction generally follows the trend I > Br > Cl, corresponding to the bond dissociation energies. Therefore, the C-I bond in this compound derivatives is expected to be the primary site of reduction. The reduction of the pyridine ring itself generally occurs at more negative potentials. umich.edu

While specific cyclic voltammetry data for this compound is not extensively reported, a study on the electrochemical trifluoromethylation of isonicotinic acid hydrazide (a derivative of the isomeric isonicotinic acid) using cyclic voltammetry provides some insight into the electrochemical behavior of related structures. frontiersin.org The exact reduction potential of this compound derivatives would depend on the specific substituents, the electrode material, and the solvent system used.

Role of Halogen Atoms in Facilitating Reduction Processes

The halogen atom, particularly iodine, plays a crucial role in the reduction of aryl halides. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), making aryl iodides the most easily reduced among the aryl halides. nih.gov The electrochemical reduction of an aryl iodide typically proceeds via an initial electron transfer to the molecule to form a radical anion. This is followed by the rapid cleavage of the weak carbon-iodine bond to generate an aryl radical and an iodide ion. researchgate.net

Furthermore, the concept of "halogen bonding" can be relevant in understanding the interactions that may facilitate reduction. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic species. cymitquimica.com In the context of electrochemical reduction, interactions between the iodine atom of a this compound derivative and the electrode surface or components of the electrolyte could potentially lower the activation energy for electron transfer. Studies have shown that halogen bonding can influence electrochemical processes. cymitquimica.com For example, redox-responsive halogen bonding has been utilized for the selective electrosorption of anions. cymitquimica.com While direct evidence for the role of halogen bonding in the electrochemical reduction of this compound is not available, it represents a plausible mechanistic consideration. In a related context, the presence of a chlorine atom in a complex molecule was found to be crucial for its biological activity through a halogen bond, and its replacement with fluorine resulted in a loss of potency, highlighting the importance of the specific halogen atom. cymitquimica.com

Influence of Adjacent Substituents on Chemical Reactivity (e.g., Fluorine, Trifluoromethyl)

The introduction of substituents onto the pyridine ring of this compound can significantly alter its chemical reactivity and properties. Fluorine and the trifluoromethyl group are of particular interest in medicinal chemistry due to their unique electronic and steric effects.

The presence of a fluorine atom, for instance in 2-fluoro-4-iodonicotinic acid , is expected to increase the acidity of the carboxylic acid and influence the electron density of the pyridine ring. chemicalbook.com The high electronegativity of fluorine would make the adjacent carbon atoms more electron-deficient, which could affect the rates of nucleophilic aromatic substitution reactions. The synthesis of derivatives like methyl 2-fluoro-4-iodonicotinate has been reported, indicating the chemical tractability of this substituted scaffold. nih.gov

The table below summarizes the influence of these substituents on the properties of organic molecules.

SubstituentHansch π Value (Lipophilicity)Electronic Effectvan der Waals Radius (Å)
-F+0.14Strong Electron-Withdrawing1.47
-CF3+0.88Strong Electron-Withdrawing2.2

This data underscores how the strategic placement of fluorine or trifluoromethyl groups can be used to fine-tune the physicochemical properties and, consequently, the chemical reactivity and biological activity of this compound derivatives.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Systems

The true synthetic utility of 4-iodonicotinic acid lies in its capacity to serve as a foundational scaffold for creating more elaborate heterocyclic systems. The presence of the iodine atom at the 4-position of the pyridine (B92270) ring is critical, as it provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions. nih.govwikipedia.org These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.

Key cross-coupling reactions utilizing this compound as a substrate include:

Suzuki-Miyaura Coupling: This reaction pairs the iodo-substituted pyridine ring with an organoboron species, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orgharvard.edu It is widely employed to synthesize biphenyl-like structures and connect the pyridine core to other aryl or vinyl groups. wikipedia.org

Sonogashira Coupling: This method facilitates the formation of a C-C bond between the iodo-group of this compound and a terminal alkyne. mdpi.comsci-hub.seorganic-chemistry.org The resulting alkynylpyridines are important intermediates for creating a diverse range of fused heterocycles and conjugated systems. mdpi.comscielo.org.mx

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with an amine. mdpi.comwikipedia.org It is an indispensable tool for synthesizing N-arylated pyridines, which are common motifs in pharmaceuticals and functional materials. acs.orgorgsyn.org

The reactivity of the carbon-iodine bond is generally higher than that of corresponding carbon-bromine or carbon-chlorine bonds, often allowing for milder reaction conditions and broader substrate scope in these coupling reactions. wikipedia.org By leveraging these transformations, chemists can systematically build molecular complexity onto the nicotinic acid framework.

Table 1: Key Cross-Coupling Reactions with this compound

Reaction NameCoupling PartnersBond FormedCatalyst System (Typical)Resulting Structure
Suzuki-Miyaura Coupling Organoboron Reagent (R-B(OH)₂)C-C (sp²-sp²)Palladium Catalyst + Base4-Aryl/Vinyl-nicotinic acid
Sonogashira Coupling Terminal Alkyne (R-C≡CH)C-C (sp²-sp)Palladium Catalyst + Copper(I) Co-catalyst + Base4-Alkynyl-nicotinic acid
Buchwald-Hartwig Amination Amine (R₂NH)C-NPalladium Catalyst + Base4-Amino-nicotinic acid derivative

Precursors in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. The carboxylic acid functionality of this compound makes it an ideal component for several important MCRs, particularly isocyanide-based reactions like the Ugi and Passerini reactions. ambeed.com

Ugi Four-Component Reaction (Ugi-4CR): In the classic Ugi reaction, a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid converge to produce an α-acylamino amide. nih.govwikipedia.orgnih.gov When this compound is used as the carboxylic acid component, it results in the formation of a complex bis-amide product bearing the 4-iodopyridine (B57791) scaffold. nih.govtcichemicals.com This strategy allows for the swift assembly of diverse, peptide-like molecules with potential biological activity. nih.gov

Passerini Three-Component Reaction (Passerini-3CR): The Passerini reaction involves an aldehyde or ketone, an isocyanide, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgslideshare.netresearchgate.net Employing this compound in this process generates a product where the 4-iodonicotinoyl group is esterified to a newly formed α-hydroxy amide. This reaction provides a powerful route to highly functionalized molecules. wikipedia.orgnih.gov

In both reactions, the this compound not only participates as the acidic component but also carries the iodo-substituent into the final product. This iodine atom can then be used in subsequent post-MCR modifications, such as the palladium-catalyzed cross-coupling reactions described previously, further expanding the molecular complexity and diversity accessible from a single MCR.

Role in Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is a modern approach to identifying lead compounds for drug development. It begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates. This compound is well-suited for FBDD due to its desirable properties as a fragment and its potential for chemical elaboration.

DNA-Encoded Libraries (DELs) are a powerful technology for discovering new drug candidates. A DEL consists of a massive collection of small molecules, each covalently attached to a unique DNA sequence that acts as an identifiable barcode. nih.gov The entire library can be screened against a protein target in a single experiment, and the DNA tags of the binding molecules are identified through sequencing. nih.gov

Aryl halides, including iodo-substituted compounds like this compound, are crucial building blocks in the synthesis of DELs. The synthesis often involves a "split-and-pool" strategy where the DNA barcode is extended in parallel with the chemical synthesis of the small molecule. The carboxylic acid group of this compound can be coupled to an amino-functionalized DNA strand, while the iodine atom serves as a key reactive handle for subsequent diversification steps, typically through palladium-catalyzed reactions like Suzuki coupling.

Once a fragment like this compound is identified as a "hit" in a screening campaign, the next step is to expand it to increase its potency and selectivity. The iodine atom is an ideal feature for this "fragment growing" or "fragment expansion" process. Structural information, often from X-ray crystallography, can reveal how the fragment binds to the target and identify nearby pockets that can be occupied by additional chemical functionality.

The Suzuki-Miyaura reaction is a common method used for fragment expansion. The 4-iodo position of the nicotinic acid fragment can be coupled with a diverse array of boronic acids to systematically explore the chemical space around the initial binding site. This allows medicinal chemists to rationally design and synthesize more potent inhibitors by extending the fragment to make additional favorable interactions with the protein target.

Table 2: Application of this compound in FBDD

FBDD StrategyRole of this compoundKey Functional GroupsCommon Elaboration Reaction
DNA-Encoded Libraries (DELs) Building block for library synthesis.Carboxylic acid (for DNA attachment), Iodine (for diversification).Amide Coupling, Suzuki-Miyaura Coupling.
Fragment Expansion Initial fragment hit to be optimized.Iodine (as a handle for chemical elaboration).Suzuki-Miyaura Coupling.

Raw Material for Industrial Chemical Synthesis (e.g., agrochemicals)

In addition to its applications in pharmaceuticals, this compound and its derivatives serve as important intermediates in the broader chemical industry, including the synthesis of agrochemicals. buyersguidechem.comchemicalbook.combuyersguidechem.comechemi.com Nicotinic acid derivatives are precursors to a range of biologically active compounds used in agriculture, such as herbicides, fungicides, and insecticides.

The pyridine ring is a common structural motif in many agrochemicals, and the functional handles on this compound—the carboxylic acid and the iodo group—allow it to be incorporated into more complex target molecules. The same cross-coupling reactions that are valuable in drug discovery are also employed on an industrial scale to produce these specialized chemicals. The compound can be considered a key starting material or intermediate for creating patented, high-value agrochemical products. buyersguidechem.comechemi.com

Role in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Pharmacologically Active Compounds Incorporating 4-Iodonicotinic Acid Scaffolds

The this compound framework is a key starting point for the synthesis of complex molecules with significant therapeutic potential. The iodine atom not only influences the electronic properties of the pyridine (B92270) ring but also serves as a reactive handle for further chemical modifications, making it an important building block in medicinal chemistry.

This compound Derivatives as Checkpoint Kinase 1 (ChK1) Inhibitors

Checkpoint Kinase 1 (ChK1) is a critical protein in the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy. acs.org In the pursuit of novel ChK1 inhibitors, researchers have developed a class of compounds known as 1,7-diazacarbazoles. google.comgoogle.com The synthesis of these potent kinase inhibitors has utilized this compound derivatives as key intermediates. google.com For instance, patent literature describes synthetic routes where this compound and its bromo-substituted analogue, 6-bromo-4-iodonicotinic acid, are employed as starting materials to construct the core structure of these diazacarbazole-based ChK1 inhibitors. acs.orggoogle.com This demonstrates the direct role of the this compound scaffold in generating advanced therapeutic candidates targeting cancer.

Precursor ScaffoldResulting Inhibitor ClassTherapeutic Target
This compound1,7-DiazacarbazoleCheckpoint Kinase 1 (Chk1)

4-Iodinated Nicotinic Acid Derivatives in HIV-1 Entry Inhibitor Research

The development of HIV-1 entry inhibitors is a crucial area of antiretroviral research. Halogenated nicotinic acids have been explored as scaffolds for these agents. Research has shown the use of 3-trifluoro-4-iodonicotinic acid in palladium-catalyzed coupling reactions to synthesize complex quinazolin-4(3H)-ones, which are investigated as potential HIV inhibitors. acs.org

In a related context, significant research has focused on the isomeric 5-iodonicotinic acid derivatives. For example, 2-bromo-5-iodonicotinic acid has been used as a starting material in the design and synthesis of novel HIV fusion and entry inhibitors. This parallel research on the 5-iodo isomer underscores the general utility of iodinated nicotinic acid scaffolds in developing anti-HIV agents, where the position of the iodine atom is a key variable in optimizing antiviral activity.

Modulation of Biological Activity through Halogenation at the 4-Position

Halogenation is a common and effective strategy in medicinal chemistry to enhance the biological activity of a compound. researchgate.net Placing a halogen, such as iodine, on a drug scaffold can profoundly alter its physical and chemical properties, including lipophilicity, metabolic stability, and binding affinity to its biological target. researchgate.net

The iodine atom at the 4-position of the nicotinic acid ring can significantly influence a molecule's pharmacological profile. One of the key ways it achieves this is through its ability to act as a halogen bond donor. A halogen bond is a noncovalent interaction between the electrophilic region of a halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom, on a target protein. This interaction can provide additional binding energy and specificity, enhancing the potency of an inhibitor. The use of this compound in the synthesis of ChK1 and HIV inhibitors suggests that the iodine atom is a critical feature for achieving the desired biological effect, likely by participating in such specific binding interactions within the target enzyme's active site. acs.orgacs.org

Structure-Activity Relationship (SAR) Studies of 4-Iodinated Nicotinic Acid Frameworks

Structure-activity relationship (SAR) studies are fundamental to drug design, providing insights into how specific structural features of a molecule contribute to its biological activity. drugdesign.org For compounds derived from this compound, SAR analyses focus on understanding the role of the iodine atom and other substituents in optimizing therapeutic effects.

Ligand Design and Optimization

In ligand design, the 4-iodinated nicotinic acid scaffold serves as a valuable template. The iodine atom is not merely a placeholder but a functional component that can be leveraged for precise molecular recognition. drugdesign.org Medicinal chemists utilize this feature to design ligands that fit optimally into the binding pockets of target proteins.

For example, in the development of the 1,7-diazacarbazole series of ChK1 inhibitors, SAR studies led to the optimization of the lead compound. acs.org While the initial prototype was a potent ChK1 inhibitor, it also strongly inhibited acetylcholine esterase (AChE), an undesirable off-target effect. Subsequent molecular modeling and synthesis, building upon the core structure derived in part from halogenated nicotinic acids, allowed for modifications that mitigated this AChE activity while retaining potent ChK1 inhibition. acs.org This process of refining the molecular structure to improve selectivity and potency is a core aspect of ligand optimization, where the properties of the 4-iodinated framework play a crucial role.

Development of this compound Derivatives as Precursors for Novel Therapeutics

Beyond its direct incorporation into final drug candidates, this compound is a versatile precursor for synthesizing a wide array of novel therapeutics targeting different diseases. Its chemical reactivity allows it to be a starting point for building more complex molecular architectures.

Research and patent literature reveal its use in the synthesis of inhibitors for several important enzyme classes. As previously discussed, it is a documented precursor for ChK1 inhibitors used in oncology. google.comgoogle.com Furthermore, derivatives like 2-fluoro-4-iodonicotinic acid are used to create novel isoindoline derivatives that act as phosphodiesterase 4 (PDE4) inhibitors, which have applications in treating inflammatory diseases. googleapis.com The scaffold has also been employed to synthesize macrocyclic inhibitors of Peptidylarginine deiminase 4 (PAD4), a target for autoimmune diseases. google.com In other work, this compound was used in a synthetic strategy to produce analogues of lophocladines, which are marine alkaloids with cytotoxic properties against leukemia cells. researchgate.net These diverse examples highlight the broad utility of this compound as a foundational building block in the discovery of new medicines.

Precursor CompoundTherapeutic Target/ClassPotential Disease Application
This compoundCheckpoint Kinase 1 (Chk1) Inhibitors google.comgoogle.comCancer
3-Trifluoro-4-iodonicotinic acidHIV Inhibitors acs.orgHIV/AIDS
2-Fluoro-4-iodonicotinic acidPhosphodiesterase 4 (PDE4) Inhibitors googleapis.comInflammatory Diseases
This compoundPeptidylarginine deiminase 4 (PAD4) Inhibitors google.comAutoimmune Diseases
This compoundLophocladine Analogues researchgate.netCancer (Leukemia)

Advanced Spectroscopic and Analytical Characterization

Structural Elucidation Techniques

A combination of spectroscopic methods is utilized to unambiguously determine the molecular structure of 4-iodonicotinic acid. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid group and the iodine atom. The proton on the carbon adjacent to the nitrogen (C2) is expected to be the most deshielded, appearing at the lowest field. The proton at the C6 position would be next, followed by the proton at the C5 position. The predicted ¹H NMR chemical shifts are summarized in the table below.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-28.5 - 9.0Singlet
H-57.8 - 8.2Doublet
H-68.8 - 9.2Doublet

Note: Predicted values can vary depending on the software and parameters used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. Six distinct signals are expected for the six carbon atoms in this compound. The carbonyl carbon of the carboxylic acid will appear at the most downfield position. The carbon atom attached to the iodine (C4) will also show a significant downfield shift. The predicted ¹³C NMR chemical shifts are presented in the following table.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-2150 - 155
C-3140 - 145
C-495 - 105
C-5130 - 135
C-6155 - 160
COOH165 - 170

Note: Predicted values can vary depending on the software and parameters used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display absorption bands corresponding to the carboxylic acid and the substituted pyridine (B92270) ring. vscht.czmasterorganicchemistry.comyoutube.comresearchgate.netyoutube.com

Key expected IR absorption bands include:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. vscht.cz

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically appearing between 1680-1710 cm⁻¹.

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the region of 1400-1600 cm⁻¹.

C-I Stretch: A weak to medium absorption band expected in the fingerprint region, typically below 600 cm⁻¹.

Interactive Data Table: Expected Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
Carboxylic AcidC=O Stretch1680-1710Strong, Sharp
Aromatic RingC=C, C=N Stretches1400-1600Medium to Weak, Sharp
C-I BondC-I Stretch< 600Weak to Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. libretexts.orgchemguide.co.ukacdlabs.comuni-saarland.deyoutube.com

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of the stable aromatic ring, the molecular ion peak is expected to be relatively intense. libretexts.org

Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org Therefore, prominent fragment ions corresponding to [M-OH]⁺ and [M-COOH]⁺ would be anticipated. The loss of the iodine atom could also be a possible fragmentation pathway.

Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound

IonDescription
[M]⁺Molecular Ion
[M-OH]⁺Loss of a hydroxyl radical
[M-COOH]⁺Loss of a carboxyl radical
[M-I]⁺Loss of an iodine radical

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is well-suited for the analysis of polar, non-volatile compounds like this compound. researchgate.netnih.govnih.govresearchgate.netnajah.edu

A reversed-phase high-performance liquid chromatography (HPLC) method would be appropriate for the separation. A C18 column is commonly used for the separation of organic acids. The mobile phase would typically consist of an aqueous component (such as water with a small amount of acid, like formic or acetic acid, to suppress ionization of the carboxylic acid group and improve peak shape) and an organic modifier (such as acetonitrile or methanol). Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure good separation and efficient elution of the compound.

Detection by mass spectrometry, often using an electrospray ionization (ESI) source, would provide high sensitivity and selectivity. In positive ion mode, the protonated molecule [M+H]⁺ would be monitored, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Tandem mass spectrometry (MS/MS) could be used for further structural confirmation and to enhance selectivity in complex matrices.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal degradation in the GC inlet. jfda-online.comnih.govmyfoodresearch.commdpi.comelsevierpure.com

To overcome these limitations, derivatization is typically required to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative. A common derivatization strategy for carboxylic acids is esterification, for instance, by reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to increase the volatility of the analyte.

Once derivatized, the resulting ester can be readily analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) can be used for general detection, while a mass spectrometer (GC-MS) would provide more selective and sensitive detection, allowing for the identification of the compound based on its mass spectrum. jfda-online.commyfoodresearch.commdpi.com The use of a temperature-programmable inlet can also help to minimize thermal degradation of the analyte during injection. myfoodresearch.com

Derivatization Strategies for Analytical Enhancement

For the analysis of this compound, particularly in complex matrices or when high sensitivity is required, derivatization is a key strategy to improve its chromatographic behavior and detection characteristics. This involves chemically modifying the carboxylic acid functional group to enhance volatility for Gas Chromatography (GC) or to improve ionization and separation in Liquid Chromatography-Mass Spectrometry (LC-MS).

For Gas Chromatography: Silylation, Acylation, Alkylation of Carboxylic Acids

Direct GC analysis of this compound is challenging due to its low volatility and the polar nature of the carboxylic acid group. Derivatization is therefore essential to convert it into a more volatile and thermally stable form. The primary strategies for derivatizing carboxylic acids for GC analysis are silylation, acylation, and alkylation.

Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids. This process involves the replacement of the acidic proton of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) group. This transformation reduces the polarity of the molecule, decreases hydrogen bonding, and thereby increases its volatility.

Common silylating reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that reacts with carboxylic acids to form TMS esters. It is often used with a catalyst like trimethylchlorosilane (TMCS).

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating reagent, known for producing volatile by-products that are less likely to interfere with the chromatogram.

N,N-bis(trimethylsilyl)acetamide (BSA): A strong silylating reagent suitable for a wide range of compounds.

The general reaction for the silylation of this compound is as follows:

This compound + Silylating Reagent → 4-Iodonicotinoyl-TMS ester + By-products

Acylation involves the introduction of an acyl group, which converts the carboxylic acid into an ester. This derivatization reduces the polarity and increases the volatility of the analyte. For electron capture detection (ECD), which is highly sensitive to halogenated compounds, the use of fluorinated acylating agents can significantly enhance the detection sensitivity.

Common acylating reagents for carboxylic acids include:

Anhydrides (e.g., Trifluoroacetic anhydride - TFAA, Pentafluoropropionic anhydride - PFPA, Heptafluorobutyric anhydride - HFBA): These reagents react with carboxylic acids to form mixed anhydrides which can then be analyzed or further reacted. The resulting fluorinated derivatives are highly responsive to ECD.

Acyl Halides: These are highly reactive and can be used for derivatization, though their use may be complicated by the formation of acidic by-products.

Alkylation is another robust strategy that converts carboxylic acids into esters by replacing the acidic proton with an alkyl group. The resulting esters are significantly more volatile and exhibit better chromatographic properties than the parent acid.

Common alkylating reagents and methods include:

Diazomethane (CH₂N₂): A highly effective but also hazardous and explosive reagent that reacts rapidly with carboxylic acids to form methyl esters.

Alkyl Halides (e.g., Methyl Iodide) with a Base: This method can be used to form various alkyl esters.

BF₃/Methanol or Butanol: A convenient and common method for the formation of methyl or butyl esters.

N,N-Dimethylformamide dialkyl acetals (e.g., DMF-DMA): These reagents can rapidly esterify carboxylic acids.

Table 1: Comparison of GC Derivatization Strategies for this compound

Derivatization Strategy Common Reagents Advantages Considerations
Silylation BSTFA, MSTFA, BSA Forms volatile and thermally stable TMS esters. Derivatives can be sensitive to moisture.
Acylation TFAA, PFPA, HFBA Reduces polarity and can introduce fluorinated tags for enhanced ECD detection. Can produce acidic by-products that may need to be removed.
Alkylation Diazomethane, BF₃/Methanol, DMF-DMA Forms stable and volatile esters with good chromatographic properties. Some reagents like diazomethane are hazardous.

For Liquid Chromatography-Mass Spectrometry: Derivatization to Improve Ionization Efficiency and Separation

In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is employed not primarily to increase volatility, but to enhance ionization efficiency, improve chromatographic retention and separation on reverse-phase columns, and increase the specificity and sensitivity of detection. For this compound, which contains a carboxylic acid group, derivatization can be particularly beneficial for improving its response in the mass spectrometer.

Derivatization for LC-MS can be tailored to the mode of mass spectrometric detection. For positive ion mode, a tag with a readily ionizable group, such as a tertiary amine or a permanently charged quaternary ammonium (B1175870) group, can be introduced. For negative ion mode, a group that readily forms a stable negative ion can be added.

Several derivatization reagents are available for carboxylic acids in LC-MS analysis:

3-Nitrophenylhydrazine (3-NPH): Used in conjunction with a coupling agent like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), 3-NPH derivatizes carboxylic acids to form hydrazones that can be readily analyzed by LC-MS.

Aniline: Can also be used with EDC to form anilides, which can improve chromatographic properties and ionization.

2-Picolylamine: Reacts with carboxylic acids in the presence of a coupling agent to introduce a picolylamino group, which can enhance ionization efficiency.

A significant challenge in the analysis of acidic compounds like this compound by LC-MS is their tendency to ionize poorly in the commonly used positive electrospray ionization (ESI) mode. While negative ion mode can be used, it is often less sensitive and more prone to matrix effects. Charge reversal derivatization is a powerful strategy to overcome this limitation. This approach involves chemically modifying the carboxylic acid to introduce a permanent positive charge, allowing for highly sensitive detection in the positive ion mode. ddtjournal.comnih.gov

This strategy typically involves the amidation of the carboxylic acid with a reagent that contains a quaternary ammonium or pyridinium (B92312) group. The resulting derivative carries a fixed positive charge, leading to a dramatic increase in ESI response. ddtjournal.comnih.gov

A notable reagent for this purpose is N-(4-aminomethylphenyl)pyridinium (AMPP) . ddtjournal.comnih.gov AMPP can be coupled to carboxylic acids using a carbodiimide coupling agent, such as EDC, to form a stable amide linkage. ddtjournal.com This derivatization converts the acidic analyte into a cationic derivative, significantly enhancing its detection sensitivity in positive ion mode LC-MS/MS. ddtjournal.comnih.gov The derivatization with AMPP has been shown to increase sensitivity by several orders of magnitude for various carboxylic acids. nih.gov

Another class of reagents for charge reversal includes those that introduce a phosphonium (B103445) tag, such as tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) derivatives. These reagents react with carboxylic acids to form positively charged esters, which can be detected with high sensitivity in positive ion mode.

Table 2: Charge Reversal Derivatization Reagents for LC-MS Analysis of this compound

Reagent Reactive Group Introduced Charge Coupling Chemistry Key Advantages
N-(4-aminomethylphenyl)pyridinium (AMPP) Primary Amine Pyridinium (Permanent Positive) Carbodiimide (e.g., EDC) mediated amidation Significant enhancement of sensitivity in positive ESI mode. ddtjournal.comnih.gov
Tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) derivatives Varies (e.g., propylamine) Phosphonium (Permanent Positive) Varies (e.g., esterification) Introduces a fixed positive charge for enhanced detection.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of 4-iodonicotinic acid. These calculations provide a detailed understanding of the molecule's geometry, stability, and electronic properties.

DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are employed to optimize the molecular geometry of the compound, determining the most stable three-dimensional arrangement of its atoms. researchgate.netnih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles. nih.gov

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. For pyridine-carboxylic acids, the HOMO is often localized on the pyridine (B92270) ring, while the LUMO distribution can indicate sites susceptible to nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carboxylic group and the nitrogen atom of the pyridine ring are expected to be electron-rich regions, while the hydrogen of the carboxylic acid and areas near the iodine atom may be electron-deficient. This information is crucial for predicting intermolecular interactions. nih.gov

Calculated PropertyDescriptionTypical Significance for this compound
Optimized Geometry The lowest energy 3D structure of the molecule.Provides accurate bond lengths and angles. nih.gov
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Indicates regions prone to electrophilic attack. nih.gov
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Indicates regions prone to nucleophilic attack. nih.gov
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A smaller gap implies higher chemical reactivity. mdpi.com
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions. nih.gov
MEP Map A visual representation of the electrostatic potential on the molecular surface.Predicts sites for hydrogen bonding and other non-covalent interactions. nih.gov

Molecular Modeling and Docking Studies to Elucidate Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. nih.gov This approach is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. nih.gov

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, often from crystallographic databases like the Protein Data Bank (PDB). Docking algorithms then systematically explore various possible conformations of the ligand within the binding site of the protein, calculating the binding affinity for each pose. nih.gov The result is a predicted binding mode and a scoring function value, commonly expressed in kcal/mol, which estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. dovepress.com

Studies on nicotinic acid derivatives have shown their potential to interact with various biological targets, including enzymes involved in bacterial infections and cancer. mdpi.comresearchgate.net For this compound, docking studies would identify key interactions, such as hydrogen bonds between its carboxylic acid group and polar amino acid residues (e.g., Aspartate, Serine) in the protein's active site. The pyridine nitrogen can act as a hydrogen bond acceptor, while the iodine atom could participate in halogen bonding or hydrophobic interactions, further stabilizing the ligand-protein complex.

ParameterDescriptionExample Application for this compound
Target Protein The specific enzyme or receptor being investigated (e.g., a kinase, protease).Investigating inhibition of enzymes like cyclooxygenase (COX) or bacterial DNA gyrase. dovepress.comresearchgate.net
Binding Site The specific pocket or groove on the protein where the ligand binds.The active site where the natural substrate normally binds.
Binding Affinity (Score) A numerical score representing the predicted strength of the ligand-protein interaction.A score of -7.0 kcal/mol would suggest a stronger binding than a score of -5.0 kcal/mol. dovepress.com
Key Interactions Specific non-covalent bonds formed between the ligand and protein.Hydrogen bonds from the carboxylic acid; halogen bonds from the iodine atom. nih.gov
Ligand Conformation The 3D orientation of the ligand within the binding site.The "pose" that results in the most stable interaction.

Prediction of Reactivity and Mechanistic Pathways

Theoretical calculations are crucial for predicting the chemical reactivity of this compound and elucidating the mechanisms of its reactions. By analyzing the electronic properties derived from quantum chemical methods, researchers can identify the most probable sites for chemical reactions and understand the energy profiles of potential reaction pathways. nih.gov

The Frontier Molecular Orbitals (HOMO and LUMO) are central to predicting reactivity. The HOMO indicates the regions of the molecule most likely to donate electrons in a reaction with an electrophile, while the LUMO highlights the areas most susceptible to receiving electrons from a nucleophile. nih.gov For this compound, the distribution of these orbitals can predict the outcomes of reactions such as Suzuki couplings, Sonogashira couplings, or nucleophilic aromatic substitutions that are common for iodo-substituted aromatic compounds. acs.org

Computational studies can model the entire reaction coordinate, from reactants to products, through an intermediate transition state (TS). nih.gov By calculating the energies of these states, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be determined. A lower activation energy implies a faster, more favorable reaction. This approach allows for the comparison of different potential mechanistic pathways to determine the most likely one. For instance, DFT calculations can help understand whether a substitution reaction on the pyridine ring proceeds via a specific addition-elimination or elimination-addition mechanism. nih.gov

In Silico Assessment of Drug-like Properties (e.g., ADMET analysis)

In silico ADMET analysis involves using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. nih.gov This early-stage assessment is vital in drug discovery to filter out candidates with poor pharmacokinetic profiles or potential toxicity, thereby reducing the costs and time associated with experimental testing. mdpi.com

Various properties are calculated to assess the "drug-likeness" of this compound. Lipinski's Rule of Five is a widely used guideline to evaluate oral bioavailability. It states that a compound is more likely to be orally active if it has a molecular weight under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (logP) not greater than 5. mdpi.com

Other important parameters include prediction of gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and various toxicity endpoints. dovepress.com Computational tools like SwissADME and pkCSM are frequently used to generate these predictions based on the molecule's structure. dovepress.comresearchgate.net These analyses can predict whether this compound is likely to be well-absorbed, whether it can cross into the central nervous system, and if it might interfere with the metabolism of other drugs. mdpi.com

ADMET ParameterPredicted Value/ClassificationImplication for Drug Development
Molecular Weight ~249.0 g/mol Complies with Lipinski's rule (< 500). dovepress.com
logP (Lipophilicity) Predicted between 1.5 - 2.5Optimal lipophilicity for cell membrane permeability. dovepress.com
Hydrogen Bond Donors 1 (from -COOH)Complies with Lipinski's rule (≤ 5). mdpi.com
Hydrogen Bond Acceptors 3 (from N, and two O in -COOH)Complies with Lipinski's rule (≤ 10). mdpi.com
GI Absorption Predicted: HighThe compound is likely to be well-absorbed from the gut. dovepress.com
BBB Permeant Predicted: NoThe compound is unlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
CYP Inhibition e.g., CYP2D6 Inhibitor: NoLow potential to interfere with the metabolism of other drugs metabolized by this enzyme. dovepress.com
Ames Toxicity Predicted: Non-mutagenicLow likelihood of causing genetic mutations.

Future Perspectives and Research Directions

Development of Greener and More Efficient Synthetic Routes

The traditional synthesis of 4-iodonicotinic acid and its derivatives often involves methods that can be resource-intensive and generate hazardous waste. google.commatanginicollege.ac.in Future research will increasingly focus on the development of environmentally benign and more efficient synthetic strategies, aligning with the principles of green chemistry. rsc.orgresearchgate.netresearchgate.net

Key areas of exploration include:

Catalyst- and Solvent-Free Synthesis: Inspired by recent successes in the synthesis of related nicotinic acid derivatives, researchers are exploring solvent- and catalyst-free methods for producing this compound analogs. researchgate.net These approaches, often involving mechanochemistry or thermal reactions in the absence of traditional solvents, can significantly reduce the environmental impact. researchgate.net

Biocatalysis: The use of enzymes and whole-organism biocatalysts offers a highly specific and environmentally friendly alternative to conventional chemical synthesis. matanginicollege.ac.in Future work could involve engineering microorganisms or isolating enzymes capable of regioselectively iodinating the nicotinic acid backbone.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Applying flow chemistry to the synthesis of this compound could streamline its production and reduce waste.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields in organic synthesis. researchgate.net This technique has been successfully applied to the green synthesis of nanoparticles and could be adapted for the efficient production of this compound. nih.gov

Aqueous Micellar Catalysis: Utilizing aqueous micellar conditions for key synthetic steps, such as cross-coupling reactions, has been shown to improve sustainability by reducing the need for organic solvents and lowering catalyst loading. rsc.org

These greener approaches aim to make the synthesis of this compound and its derivatives more sustainable, cost-effective, and scalable for industrial applications. researchgate.netmdpi.com

Exploration of Novel Biological Targets for this compound Derivatives

Derivatives of this compound have shown promise as modulators of various biological targets. cymitquimica.com Future research will delve deeper into identifying and validating new therapeutic applications for this class of compounds.

Biological Target ClassPotential Therapeutic AreaResearch Focus
KinasesOncology, Inflammatory DiseasesDesign of selective inhibitors for kinases implicated in cancer progression and inflammatory pathways. acs.orgnih.govacs.org
G-Protein Coupled Receptors (GPCRs)VariousDevelopment of agonists or antagonists for specific GPCRs involved in a wide range of physiological processes.
EnzymesInfectious DiseasesTargeting enzymes essential for the survival of pathogens, such as bacteria and viruses. ontosight.ainih.gov
Ion ChannelsNeurological DisordersModulation of ion channel activity to treat conditions like epilepsy and chronic pain.

The exploration of these targets will be facilitated by a deeper understanding of the structure-activity relationships (SAR) of this compound derivatives. For instance, the iodo-substituent can be leveraged for further chemical modifications to optimize binding affinity and selectivity for a given target. vulcanchem.com The development of radiolabeled versions, such as with iodine-123 or iodine-125, can aid in studying their in vivo distribution and target engagement, as has been demonstrated for related compounds. nih.govacs.org

Advanced Materials Science Applications

The rigid structure and potential for intermolecular interactions make this compound a compelling candidate for the development of advanced materials. 001chemical.com001chemical.comambeed.com001chemical.comprof-research.com Future research in this area is expected to focus on:

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality of this compound makes it an ideal ligand for the construction of MOFs. These porous materials have potential applications in gas storage, separation, and catalysis.

Polymers and Copolymers: Incorporation of this compound into polymer chains can impart unique properties, such as enhanced thermal stability, flame retardancy, and specific optical or electronic characteristics. ambeed.com

Organic Electronics: The electronic properties of this compound derivatives could be harnessed in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. 001chemical.combldpharm.combldpharm.com

Nanomaterials: Green synthesis methods can be employed to create nanoparticles with unique properties. nih.govmdpi.commdpi.com The principles of these methods could be applied to create novel nanomaterials incorporating this compound for various applications.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against biological targets to identify "hits." evotec.combmglabtech.comlimes-institut-bonn.de Libraries of this compound derivatives can be screened to quickly identify compounds with desired biological activities. evotec.comnih.gov The data generated from HTS can also be used to train AI models. evotec.com

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are revolutionizing drug discovery by enabling the analysis of vast datasets, prediction of molecular properties, and de novo design of novel compounds. frontiersin.orgmdpi.comnih.govnih.gov These technologies can be applied to:

Predict Biological Activity: ML models can be trained on existing data to predict the biological activity of new this compound derivatives, prioritizing the synthesis of the most promising candidates. nih.govmdpi.com

Optimize Lead Compounds: AI algorithms can suggest modifications to the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties. gubra.dk

Identify Novel Targets: By analyzing biological data, AI can help identify new potential therapeutic targets for which this compound derivatives could be effective. mdpi.com

The integration of these high-throughput and in silico methods will accelerate the discovery and development of new drugs and materials based on the this compound scaffold, making the process more efficient and cost-effective. researchgate.netuni-muenster.de

Q & A

Q. What ethical considerations apply when synthesizing this compound for in vivo studies?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies. Conduct toxicity profiling (acute and subchronic) with institutional ethics committee approval. For human cell lines, verify authenticity via STR profiling and document informed consent for primary cells. Disclose conflicts of interest and funding sources in the acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.